Cas no 2229367-47-7 (6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran)

6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran 化学的及び物理的性質
名前と識別子
-
- 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran
- EN300-1995826
- 2229367-47-7
-
- インチ: 1S/C12H13ClO/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-3,6H,1,4-5,7-8H2
- InChIKey: NTKJKCGSFASQHQ-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C1C=CC2COCCC=2C=1
計算された属性
- せいみつぶんしりょう: 208.0654927g/mol
- どういたいしつりょう: 208.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995826-0.25g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.25g |
$1513.0 | 2023-09-16 | ||
Enamine | EN300-1995826-10.0g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 10g |
$7065.0 | 2023-05-31 | ||
Enamine | EN300-1995826-5.0g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 5g |
$4764.0 | 2023-05-31 | ||
Enamine | EN300-1995826-0.1g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.1g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-1995826-1.0g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-1995826-5g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 5g |
$4764.0 | 2023-09-16 | ||
Enamine | EN300-1995826-0.05g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.05g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1995826-0.5g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.5g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-1995826-2.5g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 2.5g |
$3220.0 | 2023-09-16 | ||
Enamine | EN300-1995826-10g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 10g |
$7065.0 | 2023-09-16 |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyranに関する追加情報
Introduction to 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran (CAS No. 2229367-47-7) in Modern Chemical Biology
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran, identified by the chemical abstracts service number 2229367-47-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a fused benzopyran core with a chlorinated propenyl side chain, presents a unique scaffold that has been explored for its potential biological activities and mechanistic insights. The benzopyran moiety is a well-known pharmacophore, frequently encountered in natural products and synthetic drug candidates, while the chloropropenyl group introduces electrophilic centers that can participate in diverse chemical reactions, including nucleophilic additions and cross-coupling processes.
The synthesis of 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran involves sophisticated organic transformations that highlight the compound's synthetic accessibility and versatility. Key steps typically include the condensation of appropriately substituted benzaldehyde derivatives with β-keto esters or ketones, followed by cyclization to form the dihydropyran ring system. The introduction of the 3-chloroprop-1-enyl group often employs chloropropene or related electrophiles under controlled conditions to ensure regioselectivity and high yield. These synthetic methodologies underscore the compound's utility as a building block for more complex molecular architectures.
In recent years, 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran has been investigated for its pharmacological properties, particularly in the context of modulating biological pathways relevant to inflammation, cancer, and neurodegenerative diseases. The presence of both aromatic and alkenyl functional groups allows for interactions with various biological targets, including enzymes and receptors. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors, making them promising candidates for further development as therapeutic agents.
One of the most compelling aspects of 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran is its role as a scaffold for structure-based drug design. By leveraging computational chemistry techniques such as molecular docking and quantum mechanical calculations, researchers can predict how this molecule might bind to specific protein targets. This approach has been particularly valuable in identifying lead compounds for drug discovery programs. For instance, computational studies have indicated that analogs of this compound may interact with ATP-binding sites in kinases, potentially leading to the development of novel anticancer therapies.
The versatility of 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran extends beyond its biological applications; it also serves as a valuable intermediate in materials science and polymer chemistry. The benzopyran core can be functionalized to create polymers with enhanced thermal stability or luminescent properties. Additionally, the reactive alkenyl and chloro substituents allow for further derivatization into liquid crystals or other advanced materials. These applications highlight the compound's broad utility across multiple scientific disciplines.
Recent advances in green chemistry have also influenced the synthesis of 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran. Researchers are increasingly employing catalytic methods and solvent-free reactions to minimize waste and improve efficiency. For example, palladium-catalyzed cross-coupling reactions have been used to introduce additional functional groups onto the benzopyran scaffold under mild conditions. Such innovations not only enhance sustainability but also expand the synthetic toolkit available for medicinal chemists working with this motif.
The future direction of research on 6-(3-chloropropopropenyl)-3-hydroxypropyl)-dihydropyranone derivatives will likely focus on optimizing their pharmacological profiles through structure-based drug design. By systematically modifying key structural features—such as the length and substitution pattern of the side chain—scientists aim to enhance potency, selectivity, and bioavailability. Furthermore, exploring novel synthetic routes may uncover more efficient pathways to this compound and its derivatives.
In conclusion, 6-(3-chloropropenpropenol)-dihydropyranone derivatives will continue to be an important area of investigation due to their structural complexity, biological relevance,and synthetic accessibility。 As our understanding of molecular interactions grows,this class of compounds is poised to contribute significantly to advancements in chemical biology,pharmaceutical development,and material science.
2229367-47-7 (6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran) 関連製品
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)
- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)
- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)
- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)